molecular formula C18H21ClN4O2S B11158908 1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11158908
M. Wt: 392.9 g/mol
InChI Key: AOEGTKCLGWPCAR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Esterification: Starting with 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to hydrazide using hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the thiadiazole ring.

    Formation of Intermediate: The thiadiazole intermediate is then reacted with 2-bromo-1-(4-chlorophenyl)ethanone to form the key intermediate.

    Final Coupling: The intermediate is coupled with pyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves the inhibition of PARP enzymes. These enzymes play a crucial role in the DNA damage repair process. By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide stands out due to its unique combination of a pyrrolidine ring and a thiadiazole moiety, which imparts distinct chemical and biological properties. Its ability to inhibit PARP enzymes with high specificity makes it a valuable compound for further research in cancer therapy.

Properties

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21ClN4O2S/c1-3-4-11(2)17-21-22-18(26-17)20-16(25)12-9-15(24)23(10-12)14-7-5-13(19)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,22,25)

InChI Key

AOEGTKCLGWPCAR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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